Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The ester group can be substituted with different nucleophiles to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Secondary amines.
Substitution: Amides or ester derivatives.
Scientific Research Applications
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and its esters are structurally related.
Uniqueness: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C8H12N4O2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 1-pyrrolidin-3-yltriazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6/h5-6,9H,2-4H2,1H3 |
InChI Key |
SMAWAPKIDISGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
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